Technical Guide: 5-Methyl-1-(propan-2-yl)-1H-pyrazole
Technical Guide: 5-Methyl-1-(propan-2-yl)-1H-pyrazole
The following technical guide details the chemical scaffold 5-methyl-1-(propan-2-yl)-1H-pyrazole , a critical heterocyclic core used in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors like Remogliflozin.
Core Scaffold Analysis, Regioselective Synthesis, and Pharmaceutical Applications
Part 1: Chemical Identity & Core Profile[1]
This section defines the precise chemical entity, distinguishing it from its commonly confused regioisomer (1-isopropyl-3-methylpyrazole).
Nomenclature & Identifiers
-
IUPAC Name: 5-methyl-1-(propan-2-yl)-1H-pyrazole[1]
-
Common Synonyms: 1-Isopropyl-5-methylpyrazole; 1-Isopropyl-5-methyl-1H-pyrazole
-
Molecular Formula: C
H N -
Molecular Weight: 124.19 g/mol
-
SMILES: CC(C)N1N=CC=C1C
-
Key CAS Numbers:
-
Parent Scaffold: 112298-55-2 (Note: Often synthesized in situ or custom ordered).
-
3-Carboxylic Acid Derivative: 50920-49-5 (Critical intermediate).[2]
-
4-Carboxylic Acid Derivative: 1007541-94-7.
-
4-Amine Derivative: 1006495-81-3.
-
Structural Characteristics
The molecule features a pyrazole ring substituted at the nitrogen (N1) with an isopropyl group and at carbon-5 (C5) with a methyl group.[3][4][5][6] This specific substitution pattern is sterically demanding compared to the 3-methyl isomer, influencing its binding affinity in protein pockets (e.g., SGLT2).
| Property | Value | Note |
| Physical State | Liquid / Low-melting solid | Typical for small alkyl-pyrazoles. |
| Boiling Point | ~160–170 °C (Predicted) | Volatile; requires careful distillation. |
| LogP | ~1.8 | Lipophilic, suitable for drug cores. |
| pKa | ~2.5 (Conjugate acid) | Weakly basic N2 nitrogen. |
Part 2: The Regioselectivity Challenge (Technical Deep Dive)
One of the most significant challenges in working with this scaffold is the regioselective synthesis . The reaction of isopropylhydrazine with unsymmetrical 1,3-dicarbonyls typically yields a mixture of 1-isopropyl-5-methylpyrazole (Target) and 1-isopropyl-3-methylpyrazole (Undesired Isomer).
The "Pyrazole Problem"
When isopropylhydrazine reacts with a 1,3-electrophile (like 4-methoxy-3-buten-2-one or a 1,3-diketone equivalent), two pathways exist:
-
Path A (Target): Hydrazine terminal nitrogen (-NH2) attacks the aldehyde/enol ether carbon (C1)
Cyclization 5-Methyl isomer . -
Path B (Byproduct): Hydrazine terminal nitrogen (-NH2) attacks the ketone carbon (C3)
Cyclization 3-Methyl isomer .
Expert Insight: Steric bulk of the isopropyl group on the hydrazine often favors attack at the less hindered carbonyl, but electronic factors (aldehyde vs ketone reactivity) dominate.
Synthesis Workflow Visualization
The following diagram illustrates the regioselective pathway required to secure the 5-methyl isomer, utilizing a specific enaminone or acetal precursor to direct the hydrazine attack.
Caption: Regioselective cyclization pathway. Kinetic control favors the 5-methyl isomer when using aldehyde-equivalent electrophiles.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the synthesis of the carboxylic acid derivative (1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid), a stable and common form of this scaffold used in drug development.
Materials
-
Isopropylhydrazine hydrochloride (1.0 eq)
-
Ethyl 2,4-dioxovalerate (or Sodium salt) (1.0 eq)
Step-by-Step Methodology
-
Preparation: Dissolve Ethyl 2,4-dioxovalerate (20 mmol) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Cool to 0°C. Add Isopropylhydrazine hydrochloride (20 mmol) portion-wise.
-
Cyclization: Add catalytic Acetic Acid (0.5 mL). Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Reflux: Heat to reflux (78°C) for 3 hours to ensure complete cyclization and dehydration.
-
Monitoring: Check TLC (System: Hexane/EtOAc 3:1). The 5-methyl isomer typically runs lower (more polar) than the 3-methyl isomer due to the dipole moment vector alignment.
-
Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography.
-
Validation Check: Isolate the major spot.
-
NMR Verification: The proton on C4 (pyrazole ring) is diagnostic. In the 5-methyl isomer, the C4-H shows a distinct NOE (Nuclear Overhauser Effect) with the N-Isopropyl methine proton. In the 3-methyl isomer, the C4-H is far from the isopropyl group.
-
NMR Diagnostic Table
Use this table to validate your regioisomer.
| Signal | 1-Isopropyl-5-methyl (Target) | 1-Isopropyl-3-methyl (Byproduct) |
| C3-H / C5-H | C3-H: | C5-H: |
| C4-H | ||
| NOE Signal | Strong NOE between N-iPr and 5-Me | Strong NOE between N-iPr and C5-H |
Part 4: Applications in Drug Development
The 1-isopropyl-5-methylpyrazole core is a pharmacophore designed to position substituents in a specific 3D orientation, often used to inhibit kinases or transporters.
Case Study: Remogliflozin Etabonate
Remogliflozin is a selective SGLT2 inhibitor used for Type 2 Diabetes treatment.[1][3]
-
Role of Scaffold: The 1-isopropyl-5-methylpyrazole moiety serves as the lipophilic "tail" that anchors the molecule in the SGLT2 proximal binding site.
-
Structure-Activity Relationship (SAR): The 5-methyl group provides steric bulk that prevents rotation, locking the molecule into a bioactive conformation. Replacing the isopropyl with a methyl or ethyl group significantly reduces potency.
Agrochemicals
Derivatives of this scaffold are used in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the N-alkyl pyrazole binds to the ubiquinone binding site of the fungal enzyme.
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Pyrazoles can darken (oxidize) upon prolonged exposure to air.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides are formed).
References
-
Synthesis of Remogliflozin: Fujimori, Y., et al. "Remogliflozin Etabonate, in a Novel Category of Selective SGLT2 Inhibitors, Exhibits Antidiabetic Efficacy in Rodent Models." Journal of Pharmacology and Experimental Therapeutics, 2008.
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Organic Letters, 2008.[8]
-
Chemical Properties & Safety: PubChem Compound Summary for Remogliflozin Etabonate (containing the core).
- Isomer Characterization: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Standard text for NMR distinction).
Sources
- 1. Remogliflozin Etabonate | C26H38N2O9 | CID 9871420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Type 2 Diabetes – All About Drugs [allfordrugs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20130209563A1 - Combination immediate/delayed release delivery system for short half-life pharmaceuticals including remogliflozin - Google Patents [patents.google.com]
- 6. US20220257624A1 - Compositions and methods for treating metabolic disease - Google Patents [patents.google.com]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type 2 Diabetes – All About Drugs [allfordrugs.com]
